molecular formula C14H11Cl2NO2 B14795371 2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol

2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol

Cat. No.: B14795371
M. Wt: 296.1 g/mol
InChI Key: VFEJJVZFQIPDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2,4-dichloro-6-{[(3-methoxyphenyl)imino]methyl}phenol involves the reaction of 2,4-dichlorophenol with 3-methoxybenzaldehyde in the presence of an acid catalyst. The reaction typically occurs in a solvent such as methanol or ethanol at room temperature, resulting in the formation of the imine bond . Industrial production methods may involve high-throughput screening and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2,4-dichloro-6-{[(3-methoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2,4-dichloro-6-{[(3-methoxyphenyl)imino]methyl}phenol is unique among phenyl-imino-methyl-phenol derivatives due to its strong elicitor activity. Similar compounds include:

These compounds share the ability to trigger plant immune responses but differ in their specific molecular targets and pathways .

Properties

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

2,4-dichloro-6-[(3-methoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H11Cl2NO2/c1-19-12-4-2-3-11(7-12)17-8-9-5-10(15)6-13(16)14(9)18/h2-8,18H,1H3

InChI Key

VFEJJVZFQIPDKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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